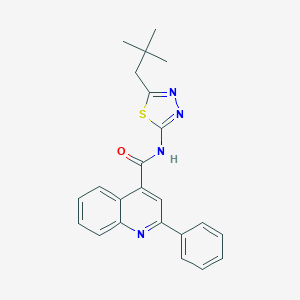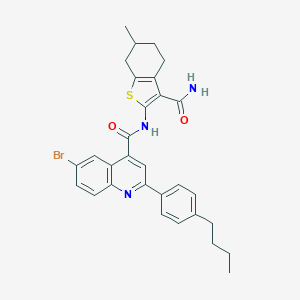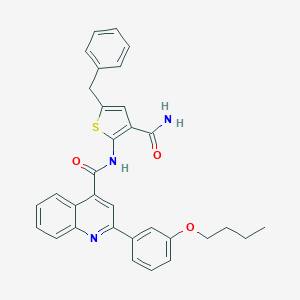![molecular formula C25H25NO4S2 B452359 METHYL 7-METHOXY-2-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)-4H,5H-NAPHTHO[2,1-B]THIOPHENE-1-CARBOXYLATE](/img/structure/B452359.png)
METHYL 7-METHOXY-2-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)-4H,5H-NAPHTHO[2,1-B]THIOPHENE-1-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 7-METHOXY-2-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)-4H,5H-NAPHTHO[2,1-B]THIOPHENE-1-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 7-METHOXY-2-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)-4H,5H-NAPHTHO[2,1-B]THIOPHENE-1-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiophene Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Naphthothiophene Moiety: This is achieved through a series of coupling reactions, often utilizing palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling.
Methoxylation and Esterification:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
METHYL 7-METHOXY-2-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)-4H,5H-NAPHTHO[2,1-B]THIOPHENE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
METHYL 7-METHOXY-2-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)-4H,5H-NAPHTHO[2,1-B]THIOPHENE-1-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Materials Science: Its unique structure makes it a candidate for use in organic electronics and photonics.
Biological Research: It is used as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of METHYL 7-METHOXY-2-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)-4H,5H-NAPHTHO[2,1-B]THIOPHENE-1-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The exact pathways and interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate
- 6-Methylcoumarin
- 5-Methyl-7-methoxyisoflavone
Uniqueness
METHYL 7-METHOXY-2-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)-4H,5H-NAPHTHO[2,1-B]THIOPHENE-1-CARBOXYLATE stands out due to its complex structure, which combines multiple aromatic and heterocyclic rings
Properties
Molecular Formula |
C25H25NO4S2 |
|---|---|
Molecular Weight |
467.6g/mol |
IUPAC Name |
methyl 7-methoxy-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)amino]-4,5-dihydrobenzo[e][1]benzothiole-1-carboxylate |
InChI |
InChI=1S/C25H25NO4S2/c1-13-4-7-17-18(12-31-20(17)10-13)23(27)26-24-22(25(28)30-3)21-16-8-6-15(29-2)11-14(16)5-9-19(21)32-24/h6,8,11-13H,4-5,7,9-10H2,1-3H3,(H,26,27) |
InChI Key |
JJWYNZBTKDANPW-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC=C2C(=O)NC3=C(C4=C(S3)CCC5=C4C=CC(=C5)OC)C(=O)OC |
Canonical SMILES |
CC1CCC2=C(C1)SC=C2C(=O)NC3=C(C4=C(S3)CCC5=C4C=CC(=C5)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B452276.png)
![Methyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B452277.png)
![N-{3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-(4-isobutylphenyl)-4-quinolinecarboxamide](/img/structure/B452278.png)

![2-[4-(2-methylpropyl)phenyl]-N-(2,3,4-trifluorophenyl)quinoline-4-carboxamide](/img/structure/B452282.png)
![6-Bromo-2-(4-butylphenyl)-4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B452283.png)
![Methyl 2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B452284.png)

![N-[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]-2-(3-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B452290.png)

![6-bromo-N-[3-cyano-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]-2-(4-ethoxyphenyl)quinoline-4-carboxamide](/img/structure/B452295.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-ethoxyphenyl)quinoline-4-carboxamide](/img/structure/B452296.png)
![ethyl 2-{[(6-chloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-(3,4-dimethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B452298.png)

